![molecular formula C17H16N2O3S B6377358 2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261918-62-0](/img/structure/B6377358.png)
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2C5P3PSP95) is a chemical compound composed of a phenol group and a cyano group, connected by a sulfur atom. It is a white crystalline solid with a melting point of 180-183 °C. The compound is used in various scientific research applications, and has a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is used in various scientific research applications, including in vitro studies of enzyme-catalyzed reactions, in vivo studies of drug metabolism and pharmacokinetics, and in vitro studies of receptor-ligand interactions. The compound is also used in the development of new drugs and therapeutic agents.
Wirkmechanismus
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is responsible for metabolizing a wide variety of drugs and other compounds in the body. By inhibiting CYP2C9, 2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can help to reduce the metabolism of certain drugs and other compounds, allowing them to remain active in the body for a longer period of time.
Biochemical and Physiological Effects
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of CYP2C9, as well as other enzymes involved in drug metabolism. In addition, the compound has been shown to have anticoagulant activity, and can also act as a weak inhibitor of the enzyme thrombin.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored for long periods of time. In addition, the compound is relatively inexpensive and easy to obtain, making it an ideal choice for laboratory experiments. However, the compound is not very soluble in water, and must be dissolved in an organic solvent prior to use.
Zukünftige Richtungen
Future research on 2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies could be conducted to determine the compound’s efficacy in different in vitro and in vivo models. Other research could focus on developing new methods for synthesizing the compound, as well as exploring its potential applications in drug development and therapeutic agents.
Synthesemethoden
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized by reacting 5-bromo-2-cyano-3-(pyrrolidinylsulfonyl)phenol with sodium hydroxide in an aqueous solution. The reaction is conducted at a temperature of 70-80 °C for 1-2 hours. The product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-15-7-6-14(11-17(15)20)13-4-3-5-16(10-13)23(21,22)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCYQZNEHOLCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685013 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261918-62-0 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




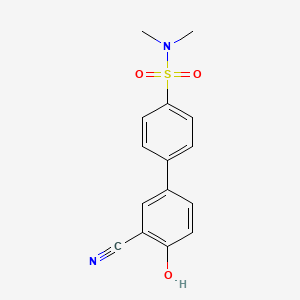
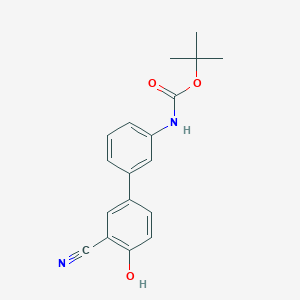

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)
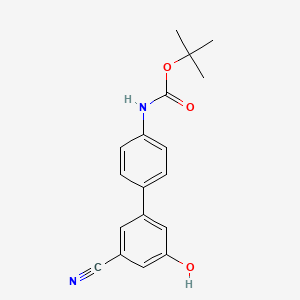
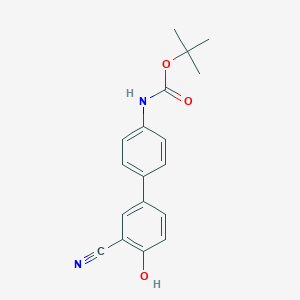
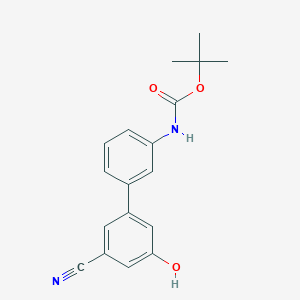


![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)